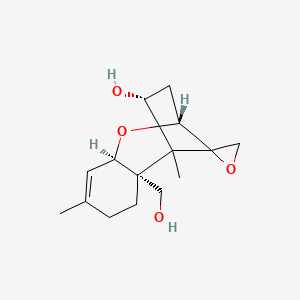
Verrucarol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Verrucarol can be synthesized through the hydrolysis of a crude extract from a culture of Myrothecium verrucaria . The process involves the hydrolysis of anguidine, a naturally occurring compound, to produce this compound . the total synthesis of anguidine is laborious and not economically viable .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Myrothecium verrucaria cultures, followed by extraction and purification processes . This method allows for the production of this compound in significant quantities .
Analyse Des Réactions Chimiques
Types of Reactions: Verrucarol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of functional groups such as hydroxyl and epoxy groups on the trichothecene nucleus .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products: The major products formed from the reactions of this compound include various derivatives with modified functional groups, such as diacetylthis compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, verrucarol is used as a starting material for the synthesis of various trichothecene derivatives .
Biology: In biology, this compound is used to study the effects of trichothecene mycotoxins on cellular processes . It has been shown to inhibit protein synthesis in vitro, making it a valuable tool for studying cellular mechanisms .
Medicine: In medicine, this compound and its derivatives have been investigated for their anticancer, antifungal, and immunomodulatory effects . These compounds have shown promise in preclinical studies and are being explored for their potential therapeutic applications .
Industry: In industry, this compound is used as a reference standard for the detection and quantification of trichothecene mycotoxins in food and feed products . This helps ensure the safety and quality of agricultural products .
Mécanisme D'action
Verrucarol exerts its effects by inhibiting protein synthesis in eukaryotic cells . It binds to the 50S subunit of the ribosome, preventing the elongation of the polypeptide chain . This inhibition leads to the disruption of cellular processes and can result in cell death . The functionalization of the C4 and C15 alcohols is required for potent cellular toxicity .
Comparaison Avec Des Composés Similaires
Verrucarin A: A macrocyclic trichothecene with antitumor activity.
Neosolaniol: A trichothecene mycotoxin with similar toxic properties.
Zearalenone: A mycotoxin produced by Fusarium species.
Nivalenol: Another trichothecene mycotoxin with toxic effects.
Deoxynivalenol: A trichothecene mycotoxin commonly found in contaminated grains.
Uniqueness of Verrucarol: this compound is unique among trichothecenes due to its specific structural features, including the presence of hydroxyl groups at positions C4 and C15 and an epoxy ring . These features contribute to its distinct biological activities and make it a valuable compound for scientific research .
Propriétés
Formule moléculaire |
C15H22O4 |
|---|---|
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
(2R,7R,9R,11R)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol |
InChI |
InChI=1S/C15H22O4/c1-9-3-4-14(7-16)11(5-9)19-12-6-10(17)13(14,2)15(12)8-18-15/h5,10-12,16-17H,3-4,6-8H2,1-2H3/t10-,11-,12-,13?,14-,15?/m1/s1 |
Clé InChI |
ZSRVBNXAPSQDFY-CXOCQXMISA-N |
SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)CO |
SMILES isomérique |
CC1=C[C@@H]2[C@](CC1)(C3([C@@H](C[C@H](C34CO4)O2)O)C)CO |
SMILES canonique |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)CO |
Pictogrammes |
Acute Toxic; Irritant |
Synonymes |
verrucarol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


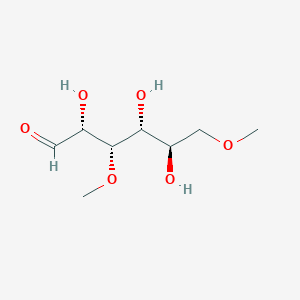
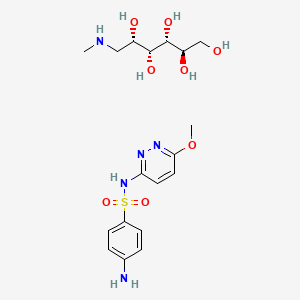
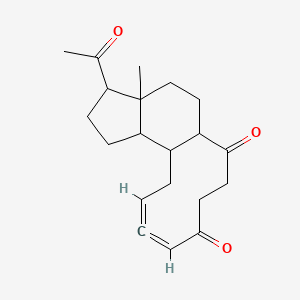
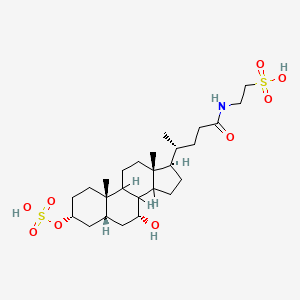
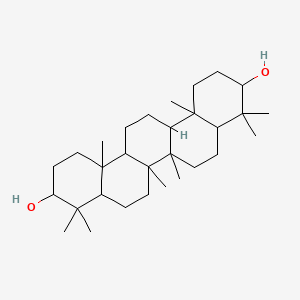
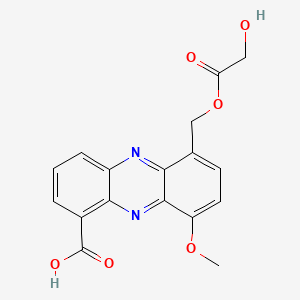
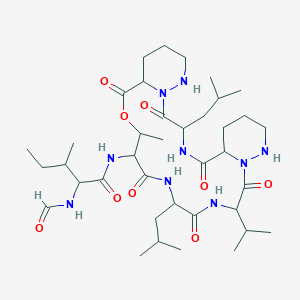
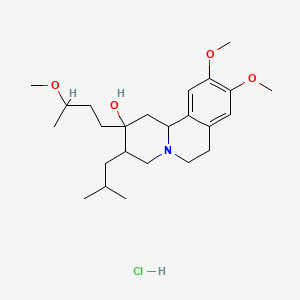
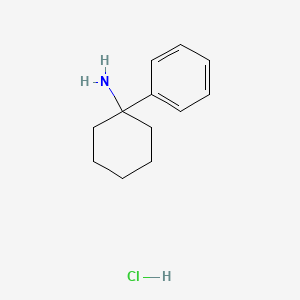
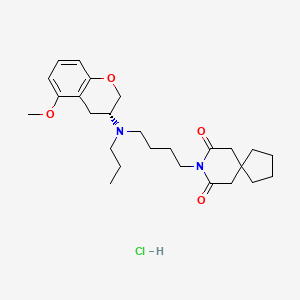
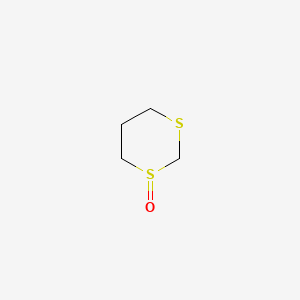


![2-[(4-chlorophenyl)methylideneamino]oxy-N,N-diethylethanamine](/img/structure/B1203684.png)
